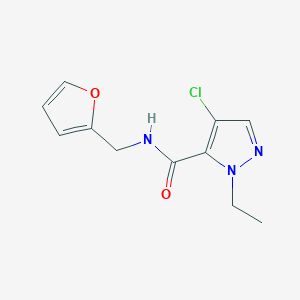

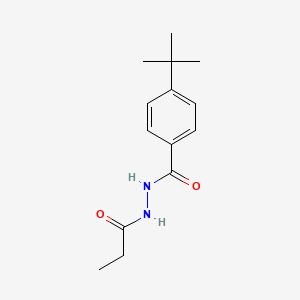

![molecular formula C17H22N2O2 B5886657 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide, also known as HMN-176, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. HMN-176 is a synthetic derivative of quinoline and has shown promising results in preclinical studies as an anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Metal Chelation and Coordination Chemistry

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them excellent monoprotic bidentate chelating agents. These compounds form both four- and six-covalent complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ . Researchers have explored their use in metal extraction, catalysis, and as ligands in coordination chemistry.

Antibacterial and Antifungal Properties

8-Hydroxyquinoline derivatives, including N-alkylated forms, exhibit antimicrobial activity. They have been investigated for their potential as antibacterial and antifungal agents. The compound’s structural features contribute to its ability to disrupt microbial membranes and inhibit essential enzymes .

Polymer Chemistry and Functional Polymers

Functional (meth)acrylates, including amide groups, play a crucial role in polymer chemistry. They serve as reactive monomers for the synthesis of functional polymers. By incorporating 8-hydroxyquinoline-based moieties, researchers can tailor polymer properties for specific applications, such as drug delivery, coatings, and biomaterials .

Wirkmechanismus

Target of Action

It is known that 2-methyl-8-quinolinol, a related compound, shows fungicidal property . It can also undergo complexation with transition metal complexes .

Mode of Action

Quinoline derivatives have been studied for their inhibitory effects on enoyl acp-reductase , an enzyme involved in bacterial fatty acid biosynthesis. This suggests that the compound might interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the potential inhibition of enoyl acp-reductase , it can be inferred that the compound may affect fatty acid biosynthesis in bacteria.

Result of Action

Related quinoline derivatives have shown antibacterial and antitubercular activities , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-15(20)19(11(2)3)10-14-9-13-8-6-7-12(4)16(13)18-17(14)21/h6-9,11H,5,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCADMGYPMTLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)

![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)